Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate
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Overview
Description
“Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate” is a chemical compound with the molecular formula C11H9NO4 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of isoindolinone derivatives has been achieved by cascade reactions of 2-acylbenzonitriles with several nucleophiles . In another study, a 3,3-disubstituted isoindolinone was synthesized by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS . Single-crystal XRD has also been used to verify the structure of these compounds .Chemical Reactions Analysis
The reactivity of similar compounds has been studied. For example, the decarboxylation of malonate dimethylesters under Krapcho reaction conditions has been reported . This reaction is convenient as it directly yields the methyl acetate derivative under mild conditions .Scientific Research Applications
Synthesis and Catalytic Applications
Methyl 3-hydroxypropanoate, an important intermediate for synthesizing 1,3-dioxoisoindolin-2-yl compounds, has been produced using catalysts like Co_2(CO)_8 and 3-hydroxylpyridin. This process is feasible for producing propane-1,3-diol, a valuable chemical in various industrial applications (Yin Yu-zhou & Zhao Zhen-kang, 2008).
Bioreduction in Pharmaceutical Synthesis
Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, a potential intermediate for atorvastatin synthesis, has been efficiently produced using bioreduction by yeast strains, such as Pichia pastoris X-33. This process offers an alternative method for synthesizing important pharmaceutical intermediates (Jianping Zhou et al., 2011).
Mesogenic Schiff Bases Synthesis
Isoindoline-1,3-dione based mesogenic Schiff bases have been synthesized, showcasing liquid crystalline behavior with applications in display technologies and material science. These compounds demonstrate enantiotropic liquid crystalline behavior with varying thermal and mesomorphic properties (R. Dubey et al., 2018).
Crystallography and Molecular Structure
Studies on 1,3-dioxoisoindolin-2-yl compounds have provided insights into their molecular structure and crystallography. These findings are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields, such as material science (Abdul Rauf Raza et al., 2009).
Mechanism of Action
Target of Action
Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate is a derivative of isoindolinone , a class of compounds that have been found in a variety of natural products and synthetic biologically active compounds Isoindolinone derivatives have been known to interact with a variety of biological targets, depending on their specific structural features .
Mode of Action
Isoindolinone derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with target proteins or enzymes . The specific interactions and resulting changes would depend on the structural features of the isoindolinone derivative and the nature of its target.
Biochemical Pathways
Isoindolinone derivatives have been known to affect a variety of biochemical pathways, depending on their specific structural features and targets . These could include pathways related to cell cycle regulation, apoptosis, and signal transduction, among others .
Result of Action
Isoindolinone derivatives have been known to exert a variety of biological effects, depending on their specific structural features and targets . These could include antiproliferative effects, induction of apoptosis, and modulation of signal transduction pathways, among others .
Future Directions
The future directions for the study of “Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate” and similar compounds could include further exploration of their synthesis, reactivity, and potential applications. More studies are needed to confirm the viability of these compounds for various applications .
Properties
IUPAC Name |
methyl 3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-12(17)9(14)6-13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRHMODRZVFVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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